(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Overview
Description
- “(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is a complex heterocyclic compound with a fused imidazole and thieno ring system.
- Its structure includes a five-membered imidazole ring and a six-membered thieno ring, both containing sulfur atoms.
- The phenyl group attached to the imidazole ring adds aromatic character.
Preparation Methods
- Synthetic routes for this compound involve cyclization reactions.
- One method employs amido-nitriles as starting materials, which undergo nickel-catalyzed addition followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired 2,4-disubstituted NH-imidazoles .
- Another approach uses ionic liquid catalysts under ultrasonic irradiation .
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include nickel catalysts, nitriles, and ammonium acetate.
- Major products are 2,4-disubstituted NH-imidazoles.
Scientific Research Applications
- In chemistry: Building blocks for drug design due to their diverse biological activities.
- In biology: Potential as lead compounds for drug development.
- In medicine: Investigated for antibacterial, anticancer, antifungal, and analgesic properties.
- In industry: Used in material science and coordination chemistry.
Mechanism of Action
- The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the precise pathways.
Comparison with Similar Compounds
- Similar compounds include other imidazoles and thieno-imidazole derivatives.
- Uniqueness lies in the combination of the imidazole and thieno rings, as well as the phenyl substituent.
Properties
Molecular Formula |
C11H12N2O2S2 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(3aR,6aS)-5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C11H12N2O2S2/c14-17(15)6-9-10(7-17)13(11(16)12-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,16)/t9-,10+/m1/s1 |
InChI Key |
CAISABGCGKHULF-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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